N-Butyltrifluoroacetamide
Description
N-Butyltrifluoroacetamide (hypothetical structure inferred from analogs) is an organofluorine compound featuring a trifluoroacetyl group bonded to a butylamine moiety. The trifluoroacetyl group enhances electron-withdrawing properties and metabolic stability, while the butyl chain may influence lipophilicity and solubility.
Properties
CAS No. |
400-59-9 |
|---|---|
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-butyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
BIBAVAVHXLGIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Hydroxybutyl)trifluoroacetamide
- CAS Number : 128238-43-7 .
- Structural Features : Contains a hydroxyl group at the terminal position of the butyl chain, distinguishing it from N-Butyltrifluoroacetamide.
- Key Properties: The hydroxyl group increases polarity, improving solubility in polar solvents like water or ethanol. This functional group also enables further derivatization (e.g., esterification or etherification).
- Applications : Used as a research chemical in organic synthesis and pharmaceutical intermediates .
Benzothiazole Derivatives (e.g., EP3348550A1 Compounds)
- Example Structures :
- Structural Features : Aromatic benzothiazole core with trifluoromethyl and acetamide substituents. The methoxy or phenyl groups on the acetamide moiety modulate electronic and steric properties.
- Key Differences vs. This compound :
- Aromatic vs. Aliphatic Backbone : Benzothiazole derivatives exhibit planar, rigid structures, favoring interactions with biological targets (e.g., enzymes or receptors).
- Substituent Effects : Methoxy groups enhance electron-donating capacity, contrasting with the electron-withdrawing trifluoroacetyl group in this compound.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structural Features : Aromatic acetamide with chloro and trifluoromethyl substituents on the phenyl ring .
- Key Differences vs. This compound: Aromatic Amide: The phenyl ring introduces conjugation, altering UV absorption and reactivity.
- Applications : Utilized in agrochemical and pharmaceutical research, particularly in halogenated compound synthesis .
N-(Trifluoroacetyl)-N-(4-((trifluoroacetyl)amino)phenyl)-2,2,2-trifluoroacetamide
- Structural Features : Contains three trifluoroacetyl groups bonded to a phenylamine backbone .
- Key Differences vs. This compound: Multiple Trifluoroacetyl Groups: Increases electron-withdrawing effects and steric hindrance, reducing nucleophilic attack susceptibility. Enhanced Stability: Likely more resistant to hydrolysis compared to mono-trifluoroacetyl analogs.
- Applications : Reported in high-purity chemical databases for specialized synthetic or analytical applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Key Insights
- Polarity and Solubility : Hydroxyl or aromatic substituents significantly alter solubility profiles compared to purely aliphatic analogs like this compound.
- Bioactivity : Benzothiazole derivatives demonstrate targeted biological activity due to aromatic stacking and hydrogen bonding capabilities .
- Synthetic Utility : Halogenated and multi-trifluoroacetylated compounds (e.g., and ) are valuable in developing fluorinated pharmaceuticals or agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
